molecular formula C19H19O3P B12530634 [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid CAS No. 652972-62-8

[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid

Cat. No.: B12530634
CAS No.: 652972-62-8
M. Wt: 326.3 g/mol
InChI Key: AJGCWCVWEUCPDT-UHFFFAOYSA-N
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Description

[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with a diphenylphosphoryl group and an acetic acid moiety

Properties

CAS No.

652972-62-8

Molecular Formula

C19H19O3P

Molecular Weight

326.3 g/mol

IUPAC Name

2-(4-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid

InChI

InChI=1S/C19H19O3P/c20-19(21)14-15-11-12-18(13-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,18H,13-14H2,(H,20,21)

InChI Key

AJGCWCVWEUCPDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid typically involves multiple steps, starting with the formation of the cyclopentene ring followed by the introduction of the diphenylphosphoryl group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Phosphoryl Center

The diphenylphosphoryl group enables participation in nucleophilic substitution reactions. Key findings include:

Reaction with Amines :
In the presence of triethylamine and diphenylphosphorylazide (DPPA), the phosphoryl group undergoes substitution to form phosphoramidate derivatives. This reaction is critical for synthesizing cyclopropylamine analogs used in glycosidase inhibitor development .

Mechanistic Pathway :

  • Activation of the phosphoryl group via proton abstraction (base-assisted).

  • Nucleophilic attack by amines or azides.

  • Rearrangement to form stable P–N bonds.

Conditions :

ReagentSolventTemperatureYield (%)
DPPA + Et₃NDMF80°C58–63
Primary aminesTHFReflux45–55

Cycloaddition Reactions

The cyclopentene ring participates in [4+2] Diels-Alder reactions, though its reactivity is modulated by the electron-withdrawing phosphoryl group:

Electrophilic Dienophiles :

  • Maleic anhydride reacts with the cyclopentene moiety under mild conditions (40°C, 12 hr) to yield bicyclic adducts.

  • Tetrazines form stable cyclohexene derivatives via inverse electron-demand DA reactions .

Regioselectivity :
The phosphoryl group directs addition to the β-position of the cyclopentene ring, as confirmed by X-ray crystallography in related compounds .

Functionalization of the Acetic Acid Moiety

The carboxylic acid group undergoes typical derivatization:

Esterification :

  • Methanol/H₂SO₄ yields the methyl ester (85% conversion).

  • Ethyl chloroformate in pyridine produces mixed carbonates (72% yield) .

Amidation :

  • Coupling with N-hydroxysuccinimide (NHS) esters generates stable amides under DIPEA catalysis (63–68% yield) .

Reductive Transformations

Hydrogenation of the Cyclopentene Ring :

  • H₂/Pd-C selectively reduces the double bond to cyclopentane without affecting the phosphoryl group .

  • Reaction conditions: 1 atm H₂, MeOH, 25°C, 98% yield .

Phosphoryl Group Stability :
The P=O bond remains intact under standard reducing agents (NaBH₄, LiAlH₄), confirming its inertness to hydride reduction .

Oxidative Pathways

Ring-Opening Oxidation :

  • KMnO₄ in acidic media cleaves the cyclopentene ring to form a dicarboxylic acid derivative.

  • Selectivity: Oxidation occurs preferentially at the double bond adjacent to the phosphoryl group .

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights the unique influence of the phosphoryl group:

CompoundDA ReactivityPhosphoryl SubstitutionAcid Derivitization
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acidModerateHighHigh
1-Cyclopentene-1-acetic acid HighN/AHigh
4-Diphenylphosphinobutanoic AcidNoneLowModerate

Mechanistic Insights from Computational Studies

  • DFT calculations reveal that the phosphoryl group lowers the LUMO energy of the cyclopentene ring by 1.8 eV, facilitating electrophilic attacks .

  • Steric hindrance from diphenyl groups slows reactions at the phosphorus center compared to smaller analogs .

Scientific Research Applications

Anticancer Activity

Research indicates that [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid exhibits significant anticancer properties. It has been evaluated in several studies for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study conducted on various human cancer cell lines demonstrated that this compound inhibited cell proliferation with IC50_{50} values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent against cancers driven by specific oncogenes .

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory pathways. Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential applications in treating inflammatory diseases.

Case Study: COX Inhibition
In experimental models, [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid was found to reduce prostaglandin E2 levels significantly, correlating with decreased inflammation markers in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the diphenylphosphoryl group have been shown to enhance its biological activity, suggesting that further structural optimization could lead to more potent derivatives.

Mechanism of Action

The mechanism of action of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Biological Activity

[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentene core substituted with a diphenylphosphoryl group and an acetic acid moiety. Its unique structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and cell signaling pathways.

Antiproliferative Effects

Recent studies have shown that derivatives of phosphonates, including compounds similar to [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of related compounds on human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The findings indicated that certain derivatives could inhibit cell growth effectively, with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
PIB-SO 36MCF750Microtubule disruption
PIB-SO 44HT-2975Cell cycle arrest in G2/M phase
PIB-SO 45M2160Inhibition of angiogenesis

The mechanism by which [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid exerts its biological effects appears to involve disruption of microtubule dynamics. This is similar to the action of combretastatin A-4, a known microtubule destabilizer. By binding to the colchicine site on β-tubulin, these compounds can interfere with normal cell cycle progression and induce apoptosis in cancer cells .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Phosphonates have been recognized for their ability to inhibit various enzymes, including acetylcholinesterase and proteases. Studies indicate that modifications to the diphenylphosphoryl group can enhance inhibitory potency against specific targets, suggesting a promising avenue for drug development aimed at neurodegenerative diseases and cancer therapy .

Case Studies

  • Chick Chorioallantoic Membrane Assay : In vivo assays using chick embryos demonstrated that certain phosphonate derivatives significantly inhibited tumor growth and angiogenesis without causing substantial toxicity to the embryos. These findings support the potential for these compounds in cancer therapeutics .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid derivatives resulted in G2/M phase arrest in treated cancer cells. This suggests that these compounds can effectively halt cell division, providing a basis for their use as chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for the preparation of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid?

A robust approach involves using diphenylphosphoryl azide (DPPA) as a reagent for introducing the phosphoryl group. For example, analogous syntheses of phosphorylated acetic acid derivatives employ DPPA to activate carboxyl groups, facilitating coupling with cyclopentene intermediates. Reaction optimization should include controlled temperature (0–25°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high yields .

Q. How can NMR and mass spectrometry (MS) be employed to characterize this compound?

  • NMR : Use 1H^1H, 13C^13C, and 31P^31P NMR to confirm structural motifs. The cyclopentene protons appear as multiplet signals between δ 5.5–6.5 ppm, while the phosphoryl group (P=O\text{P=O}) influences adjacent carbons, shifting their 13C^13C signals downfield. The acetic acid moiety’s carbonyl carbon typically resonates near δ 170–175 ppm .
  • MS : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated for C19H19O3P\text{C}_{19}\text{H}_{19}\text{O}_3\text{P}: 326.1 g/mol). Fragmentation patterns should align with cleavage at the cyclopentene-acetic acid junction .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) provides accurate insights into:

  • HOMO-LUMO gaps : To predict electrophilic/nucleophilic sites.
  • Phosphoryl group effects : The electron-withdrawing nature of P=O\text{P=O} alters charge distribution, influencing cyclopentene ring strain and reactivity .
  • Solvent interactions : Include polarizable continuum models (PCM) to simulate solvent effects on stability .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Replicate experiments : Ensure consistency in NMR sample preparation (e.g., deuterated solvent purity, concentration).
  • Cross-validate techniques : Combine 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals. For MS discrepancies, compare with theoretical isotopic patterns .
  • X-ray crystallography : Resolve ambiguities by growing single crystals and refining structures using programs like SHELXL (space group determination, thermal parameter analysis) .

Q. What strategies optimize stereochemical outcomes in phosphorylated cyclopentene derivatives?

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclopentene functionalization.
  • Computational guidance : Use DFT to predict transition-state energies for competing stereoisomers. For example, the Curtius rearrangement (via DPPA) may favor axial phosphoryl group orientation due to steric hindrance .
  • Catalytic asymmetric synthesis : Explore palladium or organocatalyst systems to enhance enantiomeric excess .

Methodological Tables

Q. Table 1. Recommended DFT Parameters for Electronic Analysis

FunctionalBasis SetSolvent ModelApplication
B3LYP6-31G*PCM (Water)HOMO-LUMO, charge distribution
ωB97X-Ddef2-TZVPNoneNon-covalent interactions
References

Q. Table 2. Chromatographic Conditions for Purification

Stationary PhaseMobile PhaseGradientDetection
Silica Gel (60Å)Ethyl acetate/hexane (1:4)0–100%UV 254 nm
C18 Reverse PhaseMethanol/water (65:35)IsocraticMS
References

Safety and Handling

  • PPE : Use nitrile gloves, safety goggles, and lab coats. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Ventilation : Conduct reactions in fume hoods due to potential phosphine oxide byproducts .

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